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Introduction

Orteronel (TAK-700) is a non-steroidal, orally bioavailable, and selective inhibitor of the enzyme
17a-hydroxylase/17,20-lyase (CYP17Al), a critical chokepoint in the androgen biosynthesis
pathway.[1][2] Developed by Takeda Pharmaceutical Company, Orteronel was investigated
primarily for the treatment of castration-resistant prostate cancer (CRPC), with studies also
exploring its potential in breast cancer.[1] By inhibiting androgen production in the testes,
adrenal glands, and within the tumor microenvironment, Orteronel aimed to deprive prostate
cancer cells of the hormonal fuel they require for growth and proliferation.[1]

This technical guide provides an in-depth overview of the discovery, mechanism of action,
preclinical development, and clinical evaluation of Orteronel. It is intended for researchers,
scientists, and drug development professionals seeking a comprehensive understanding of this
investigational agent. While the clinical development of Orteronel for prostate cancer was
ultimately discontinued due to its failure to demonstrate a significant overall survival benefit in
pivotal Phase lll trials, the journey of its development offers valuable insights into the targeting
of androgen synthesis and the complexities of clinical trial design in oncology.[3][4]

Mechanism of Action

Orteronel's therapeutic effect stems from its potent and selective inhibition of CYP17A1, an
enzyme that catalyzes two key sequential reactions in steroidogenesis.[5] CYP17A1 exhibits
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both 17a-hydroxylase and 17,20-lyase activity. The 17,20-lyase activity is the rate-limiting step
for the production of androgen precursors, dehydroepiandrosterone (DHEA) and
androstenedione.[5]

Preclinical studies demonstrated that Orteronel is a more potent inhibitor of 17,20-lyase activity
compared to its 17a-hydroxylase activity.[1] This selectivity was considered a potential
advantage over other CYP17ALl inhibitors like abiraterone acetate, as it was hypothesized to
reduce the risk of mineralocorticoid-related side effects by having a lesser impact on cortisol
synthesis.[1][6] Orteronel's inhibition of CYP17ALl is reversible.[1]

The following diagram illustrates the androgen synthesis pathway and the point of inhibition by
Orteronel.
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Androgen Synthesis Pathway and Orteronel's Mechanism of Action.

Preclinical Development
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The preclinical evaluation of Orteronel established its potent and selective inhibition of
androgen synthesis, providing a strong rationale for its clinical development.

In Vitro Studies

In cell-free enzyme assays, Orteronel demonstrated a 5.4-fold greater potency for inhibiting
human 17,20-lyase activity compared to 17a-hydroxylase activity.[1] Further validation in
human adrenal tumor cells showed that Orteronel treatment led to a 27-fold more potent
suppression of the 17,20-lyase metabolite DHEA compared to the 17a-hydroxylase metabolite
cortisol.[1] In cultured rat testicular cells, Orteronel potently inhibited testosterone production
with minimal effect on corticosterone.[1]

In Vivo Studies

Preclinical studies in animal models confirmed the in vivo activity of Orteronel.

Table 1: Summary of Preclinical In Vivo Efficacy of Orteronel

Animal Model Dosing Key Findings

Significantly suppressed serum
testosterone levels and
Uncastrated Rats Not specified decreased the weight of

androgen-dependent organs.

[1]

Significantly reduced serum
Cynomolgus Monkeys Twice daily administration DHEA and testosterone levels

compared to vehicle.[1]

Further suppressed
Cynomolgus Monkeys (in - testosterone levels compared
o ] ] Not specified ] ]
combination with castration) to castration alone, with

sustained suppression.[1]

Pharmacokinetics in Animals

Pharmacokinetic studies in rats and monkeys indicated that Orteronel is extensively excreted in
an unchanged form in the urine. The renal clearance rates suggested the involvement of
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urinary tubular secretion.

Clinical Development

Orteronel underwent extensive clinical investigation, primarily in patients with prostate cancer
at various stages of the disease.

Phase | Clinical Trials

Phase | studies were designed to evaluate the safety, tolerability, pharmacokinetics, and
pharmacodynamics of Orteronel. A dose-escalation study in Japanese patients with CRPC
established that Orteronel at doses up to 400 mg twice daily was tolerable. In this study, serum
testosterone was rapidly suppressed, and 13 out of 15 patients achieved at least a 50%
reduction in prostate-specific antigen (PSA) from baseline.

Phase I/ll Clinical Trials

A Phase I/l study of Orteronel in combination with docetaxel and prednisone in patients with
metastatic CRPC (MCRPC) identified a dose-limiting toxicity of grade 3 febrile neutropenia at a
400 mg twice-daily dose of Orteronel.[7][8] Despite this, the combination was generally
tolerable and showed substantial antitumor activity, with significant reductions in PSA, DHEA-S,
and testosterone levels.[7][8]

Table 2: Efficacy Results from a Phase I/l Study of Orteronel with Docetaxel and Prednisone in
mCRPC

Efficacy Endpoint Result
>50% PSA reduction after 4 cycles 59% of patients|[8]
Median best PSA response -77%(8]

Objective partial responses (RECIST-evaluable )
) 70% (7 of 10 patients)[7][8]
patients)

Median time to PSA progression 6.7 months[7][8]

Median time to radiographic disease
) 12.9 months[7][8]
progression
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Phase Ill Clinical Trials

Several large, randomized Phase lll trials were conducted to definitively assess the efficacy
and safety of Orteronel in different prostate cancer patient populations.

ELM-PC 5 (NCT01193257)

This trial evaluated Orteronel plus prednisone versus placebo plus prednisone in patients with
MCRPC that had progressed during or after docetaxel-based therapy.[9] The study was
unblinded after a prespecified futility analysis indicated that the primary endpoint of improved
overall survival (OS) would likely not be met.[9][10]

Table 3: Key Efficacy Results from the ELM-PC 5 Trial

Orteronel + Placebo + Hazard Ratio

Endpoint . . p-value
Prednisone Prednisone (95% CiI)

Median Overall 0.886 (0.739-

) 17.0 months 15.2 months 0.190[9]
Survival 1.062)
Median
Radiographic 0.760 (0.653-

) 8.3 months 5.7 months < 0.001[9]

Progression-Free 0.885)
Survival
>50% PSA

_ 25% 10% - < 0.001[9]
decline rate

ELM-PC 4 (NCT01193244)

This trial investigated Orteronel plus prednisone in chemotherapy-naive patients with mCRPC.
[11] Similar to the ELM-PC 5 trial, while Orteronel demonstrated an improvement in
radiographic progression-free survival (rPFS), it failed to show a statistically significant
improvement in OS.[3]

SWOG-1216 (NCT01809691)
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This Phase Il trial evaluated the addition of Orteronel to androgen deprivation therapy (ADT)
versus bicalutamide with ADT in men with newly diagnosed metastatic hormone-sensitive
prostate cancer (MHSPC).[5] The study did not meet its primary endpoint of improved OS.[5]

Table 4: Key Efficacy Results from the SWOG-1216 Trial

Orteronel + Bicalutamide + Hazard Ratio

Endpoint p-value
ADT ADT (95% CiI)

Median Overall

] 81.1 months 70.2 months 0.86 (0.72-1.02) 0.040[5]

Survival

Median

Progression-Free  47.6 months 23.0 months 0.58 (0.51-0.67) < 0.001[5]

Survival

5-year Overall
59.7% 57.9% - -

Survival Rate

Safety and Tolerability

Across clinical trials, Orteronel was generally well-tolerated.[1] The most common adverse
events reported in single-agent studies were fatigue, nausea, and constipation.[1] When
combined with docetaxel, febrile neutropenia was a dose-limiting toxicity.[1] Other grade >3
adverse events included hypokalemia, hypertension, and pneumonitis.[1]

Table 5: Common Adverse Events (All Grades) Reported in Orteronel Clinical Trials
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Adverse Event Frequency
Fatigue ~64-78%][8]
Nausea ~33-47%][8]
Diarrhea ~38-48%][8]
Constipation ~38%][1]
Hypertension ~44%
Alopecia (in combination with docetaxel) ~61%][8]
Neutropenia (in combination with docetaxel) ~39%][8]

Experimental Protocols

While complete, detailed internal protocols are not publicly available, this section synthesizes
information from published literature to provide an overview of the methodologies used in key
Orteronel studies.

Preclinical In Vivo Efficacy Study

Objective: To assess the anti-tumor activity of Orteronel in a prostate cancer xenograft model.
Animal Model: Male athymic nude mice (6-8 weeks old) are typically used for xenograft studies.

Cell Line: Androgen-sensitive human prostate cancer cell lines, such as LNCaP, are commonly
used.

Procedure:

o Cell Culture: LNCaP cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented
with fetal bovine serum.

o Tumor Implantation: A suspension of LNCaP cells is subcutaneously injected into the flank of
the mice.

e Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
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e Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm3), mice are
randomized into treatment and control groups.

o Drug Administration: Orteronel is administered orally at specified doses and schedules. The
control group receives a vehicle.

» Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the
study, tumors are excised and weighed. Blood samples may be collected to measure serum
PSA and testosterone levels.

Phase Il Clinical Trial Protocol (SWOG-1216)

Objective: To compare the efficacy and safety of Orteronel plus ADT versus bicalutamide plus
ADT in men with mHSPC.

Study Design: A multicenter, randomized, open-label Phase Ill trial.[5]

Patient Population: Men with newly diagnosed mHSPC.[5]

Treatment Arms:

o Experimental Arm: Orteronel (300 mg orally twice daily) in combination with ADT.[5]
o Control Arm: Bicalutamide (50 mg orally once daily) in combination with ADT.[5]
Primary Endpoint: Overall Survival (OS).[5]

Secondary Endpoints:

e Progression-Free Survival (PFS).[5]

» Prostate-Specific Antigen (PSA) response at 7 months.[5]

o Adverse event profile.[5]

Key Assessments:

e Screening: Includes medical history, physical examination, performance status assessment,
laboratory tests, and imaging to confirm metastatic disease.
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o Treatment Period: Regular monitoring of vital signs, adverse events, and laboratory
parameters. PSA levels are measured at specified intervals.

e Tumor Assessment: Radiographic imaging (e.g., CT scans, bone scans) is performed at
baseline and periodically to assess disease progression.

» Survival Follow-up: Patients are followed for survival after discontinuing treatment.

The following diagram provides a simplified workflow for a patient enrolled in a clinical trial like
SWOG-1216.
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Simplified Clinical Trial Workflow for Orteronel.

Conclusion
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Orteronel (TAK-700) is a potent and selective inhibitor of CYP17A1, which demonstrated
significant activity in reducing androgen levels and showed antitumor effects in preclinical and
early-phase clinical studies. However, in large-scale Phase Il trials for both chemotherapy-
naive and post-chemotherapy mCRPC, as well as for mHSPC, Orteronel failed to confer a
statistically significant overall survival benefit, leading to the discontinuation of its development
for prostate cancer.

The development of Orteronel highlights the critical importance of overall survival as a primary
endpoint in oncology drug development and underscores the challenges in translating
promising early-phase results into definitive clinical benefit. Despite its ultimate clinical
outcome, the research and clinical data generated from the Orteronel program have
contributed valuable knowledge to the field of prostate cancer therapeutics and the role of
androgen synthesis inhibition. The detailed preclinical and clinical findings presented in this
guide serve as a comprehensive resource for scientists and researchers working on the
development of novel anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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